2-Ethyl-5-(pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
2-Ethyl-5-(pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a fused thiazolo-triazole core. Its molecular structure includes a pyrrolidine ring, a trifluoromethyl-substituted phenyl group, and an ethyl chain at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrolidine moiety may influence binding interactions due to its cyclic amine properties.
Properties
IUPAC Name |
2-ethyl-5-[pyrrolidin-1-yl-[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4OS/c1-2-13-22-17-25(23-13)16(26)15(27-17)14(24-9-3-4-10-24)11-5-7-12(8-6-11)18(19,20)21/h5-8,14,26H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGRODZPYRVDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-(pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has garnered attention in recent years due to its potential biological applications, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic uses.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A thiazole ring,
- A triazole moiety,
- A pyrrolidine substituent,
- A trifluoromethyl phenyl group.
This unique combination of functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. The compound was evaluated for its efficacy against various bacterial and fungal strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 32 µg/mL | |
| Mycobacterium tuberculosis | 8 µg/mL |
The mechanism of action is primarily attributed to the inhibition of bacterial fatty acid biosynthesis through targeting the enzyme FabI, which is crucial for the survival of these pathogens.
Anticancer Activity
The compound's anticancer potential has been assessed against various cancer cell lines. Significant findings include:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| A549 (lung cancer) | < 10 | High selectivity |
| NIH/3T3 (embryonic) | < 15 | Moderate selectivity |
Molecular docking studies revealed that the compound interacts with key residues in target proteins, enhancing its binding affinity and leading to cytotoxic effects on cancer cells. The presence of the pyrrolidine ring appears to enhance this activity by facilitating interactions at the molecular level .
Case Studies
- Antimicrobial Efficacy : A study conducted by Evren et al. demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles showed promising results against resistant strains of Mycobacterium tuberculosis. The lead compound exhibited an MIC value significantly lower than existing treatments .
- Cancer Cell Line Studies : In a comparative study of various thiazole derivatives, the compound was shown to outperform traditional chemotherapeutics like doxorubicin in terms of selectivity and potency against certain cancer cell lines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds with similar thiazole and triazole scaffolds. For example, derivatives of pyrazole linked to thiazoline have shown promising results as selective inhibitors of cyclooxygenase-2 (COX-II), which is implicated in inflammatory processes. The compound under discussion could potentially exhibit similar activity due to its structural characteristics that allow for interaction with COX enzymes .
Case Study: COX-II Inhibition
A study demonstrated that certain pyrazole derivatives exhibited IC50 values significantly lower than traditional anti-inflammatory drugs like Rofecoxib. The compound's structural features may enhance its binding affinity to COX-II compared to non-selective inhibitors .
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| PYZ3 | 0.011 | High |
| Rofecoxib | 0.42 | Low |
2. Anticancer Properties
Compounds containing thiazole and triazole moieties have been investigated for their anticancer properties. The unique electronic properties of the trifluoromethyl group may enhance the compound's efficacy against various cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis.
Case Study: Anticancer Activity
In vitro studies on similar thiazolo[3,2-b][1,2,4]triazoles revealed significant cytotoxic effects against breast and lung cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .
Agricultural Applications
3. Pesticidal Activity
The compound's structural attributes suggest potential applications in pest control. Pyrazole derivatives have been noted for their effectiveness against a range of agricultural pests due to their ability to disrupt biological processes within target organisms.
Case Study: Pesticidal Mixtures
Research has shown that mixtures containing pyrazole compounds can enhance the efficacy of existing pesticides. For instance, combinations of 2-Ethyl-5-(pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol with other active ingredients resulted in improved pest control outcomes compared to individual applications .
Material Science Applications
4. Development of Functional Materials
The unique properties of this compound make it suitable for developing advanced materials with specific functionalities such as electrical conductivity or catalytic activity.
Case Study: Conductive Polymers
Incorporating thiazole-based compounds into polymer matrices has been explored for creating conductive materials. The addition of 2-Ethyl-5-(pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol into polymer blends has shown enhanced electrical properties due to increased charge mobility facilitated by the heteroatom-rich structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 886911-20-2)
This compound shares the thiazolo[3,2-b][1,2,4]triazol-6-ol core and trifluoromethylphenyl group with the target molecule but substitutes the pyrrolidin-1-yl group with a 4-ethylpiperazin-1-yl moiety.
Structural and Physicochemical Comparison
| Property | Target Compound | CAS 886911-20-2 |
|---|---|---|
| Molecular Formula | C₁₉H₂₁F₃N₅OS (estimated*) | C₂₀H₂₄F₃N₅OS |
| Molecular Weight | ~425.4 g/mol (estimated*) | 439.5 g/mol |
| Substituent | Pyrrolidin-1-yl | 4-Ethylpiperazin-1-yl |
| Key Functional Groups | Trifluoromethylphenyl, ethyl, pyrrolidine | Trifluoromethylphenyl, ethyl, piperazine |
*Note: The molecular formula and weight of the target compound are inferred based on structural similarity to CAS 886911-20-2 .
Implications of Structural Differences:
Basicity and Solubility : The 4-ethylpiperazine substituent introduces a tertiary amine with higher basicity compared to pyrrolidine. This may enhance water solubility under acidic conditions, improving bioavailability.
Lipophilicity : The ethyl group on the piperazine ring in CAS 886911-20-2 may increase lipophilicity compared to the unsubstituted pyrrolidine in the target compound, influencing membrane permeability.
Broader Comparison with Heterocyclic Derivatives
Example: 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6, )
Key differences include:
- Core Structure: Pyrrolo-thiazolo-pyrimidine fused with triazolothiadiazinone vs. the simpler thiazolo-triazole core of the target compound.
- Substituents : Methoxyphenyl and phenyl groups vs. trifluoromethylphenyl and pyrrolidine/piperazine.
Research Findings and Inferences
Role of Trifluoromethyl Groups : Both the target compound and CAS 886911-20-2 utilize the trifluoromethyl group to enhance metabolic stability and electron-withdrawing effects, a common strategy in drug design .
Impact of Amine Substituents : Piperazine derivatives like CAS 886911-20-2 are often prioritized in medicinal chemistry due to their tunable basicity and compatibility with pharmacokinetic optimization. Pyrrolidine analogs may offer advantages in reducing off-target interactions due to smaller ring size.
Synthetic Flexibility : The reaction pathways for related compounds (e.g., ) highlight the adaptability of thiazolo-triazole cores for functionalization, enabling targeted modifications for specific applications .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Multi-step synthesis is typical, involving: (i) Formation of the thiazolo-triazole core via cyclization reactions. (ii) Introduction of the pyrrolidinyl and trifluoromethylphenyl groups via nucleophilic substitution or coupling reactions. Key reagents include ethanol/methanol for purification and catalysts like Pd for cross-coupling. Reaction temperatures (60–80°C) and solvent polarity significantly impact yield .
- Data Optimization : Use HPLC or TLC to monitor intermediate steps and adjust reaction times (e.g., 12–24 hours for cyclization) .
Q. How can the compound’s structure be rigorously characterized?
- Techniques :
- NMR Spectroscopy : and NMR to confirm substituent positions and stereochemistry. Aromatic protons near the trifluoromethyl group show deshielding (~7.5–8.0 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated [M+H] = 451.12) .
- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX software for data refinement .
Q. What are the critical physicochemical properties influencing bioavailability?
- Key Properties :
- LogP : Predicted ~3.5 (trifluoromethyl enhances lipophilicity).
- Solubility : Low aqueous solubility; use DMSO for in vitro assays.
- Stability : Susceptible to hydrolysis at high pH; store at -20°C in inert atmospheres .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be resolved?
- Challenge : The pyrrolidinyl group introduces chiral centers, leading to diastereomer formation.
- Solutions :
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC).
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling steps to enhance enantiomeric excess (>90%) .
- Validation : Compare experimental NMR data with DFT-calculated chemical shifts .
Q. How to address contradictory bioactivity results across studies?
- Case Study : Discrepancies in IC values for kinase inhibition (e.g., 0.5 μM vs. 5.0 μM).
- Analysis :
- Assay Conditions : Variability in ATP concentrations (10 μM vs. 100 μM) alters inhibition kinetics.
- Solubility Effects : Use standardized DMSO concentrations (<1%) to avoid precipitation.
- Target Selectivity : Perform counter-screens against related kinases (e.g., EGFR vs. VEGFR) .
Q. What strategies improve crystallinity for X-ray studies?
- Crystallization :
- Solvent Systems : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.
- Temperature Gradients : Gradual cooling from 50°C to 4°C enhances crystal formation.
Q. How to design derivatives with enhanced metabolic stability?
- Rational Modifications :
- Replace labile ester groups with amides.
- Introduce electron-withdrawing substituents (e.g., -CF) to reduce CYP450-mediated oxidation.
- Validation :
- Microsomal Assays : Measure half-life in human liver microsomes (target >60 minutes).
- Metabolite ID : Use LC-MS/MS to identify oxidation hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
